molecular formula C8H15NO B1524561 7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine CAS No. 1341434-62-5

7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine

Cat. No.: B1524561
CAS No.: 1341434-62-5
M. Wt: 141.21 g/mol
InChI Key: WVSGHWGXPGVBQE-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The compound 7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine (CAS 1341434-62-5) emerged as a subject of interest in the early 21st century, coinciding with advancements in stereoselective synthesis of bicyclic frameworks. While its exact discovery timeline remains unclear, related oxabicyclic systems were explored as early as the 1990s, particularly in studies on silacupration reactions of strained oxabicyclic compounds. The structural complexity of this amine derivative, featuring a fused bicyclo[3.2.0]heptane core with dimethyl and ether functionalities, reflects synthetic challenges addressed through modern catalytic methods. Commercial availability since the 2020s (e.g., Enamine catalog entries) has facilitated broader investigation into its applications.

Significance in Organic Chemistry

This compound exemplifies the strategic integration of amine functionality into strained bicyclic systems. Its molecular formula (C₈H₁₅NO) combines a 2-oxabicyclo[3.2.0]heptane scaffold with a primary amine at the 6-position, creating opportunities for:

  • Stereochemical diversification : The rigid bicyclic framework enforces specific spatial arrangements, enabling studies on stereoelectronic effects in nucleophilic reactions.
  • Synthetic versatility : The amine group serves as a handle for derivatization, supporting applications in medicinal chemistry (e.g., as a β-lactam analog) and materials science.
  • Catalytic applications : Palladium-catalyzed C–H activation methodologies have been adapted for functionalizing related oxabicyclic lactones, suggesting potential routes for modifying this amine derivative.

Overview of Oxabicyclic Compounds

Oxabicyclic compounds are characterized by oxygen-containing bridged bicyclic systems. Key structural and functional comparisons include:

Compound Class Representative Structure Key Features
2-Oxabicyclo[3.2.0]heptanes 7,7-dimethyl-6-amine variant Amine functionality, high ring strain
3-Oxabicyclo[3.2.0]heptanes Lactone derivatives Electrophilic carbonyl group
7-Oxabicyclo[2.2.1]heptanes 14ECH (hydrate promoter) Larger cavity for guest inclusion

The 2-oxabicyclo[3.2.0]heptane system in 7,7-dimethyl-6-amine exhibits notable ring strain (~25 kcal/mol estimated from analogous systems), which drives reactivity in ring-opening and functionalization reactions. Oxygen’s electron-withdrawing effect further polarizes adjacent bonds, facilitating nucleophilic attacks at the amine-bearing carbon.

Research Objectives and Scope

Current research priorities for this compound include:

  • Synthetic optimization : Developing enantioselective routes using chiral ligands or biocatalysts, building on palladium-catalyzed methodologies.
  • Mechanistic studies : Elucidating the compound’s behavior in [2+2] cycloadditions and strain-driven rearrangements observed in related systems.
  • Biological evaluation : Exploring antimicrobial and receptor-modulating activities suggested by structural analogs.
  • Materials applications : Investigating host-guest interactions inspired by oxabicyclic hydrate promoters.

Ongoing work aims to establish structure-activity relationships while addressing synthetic scalability challenges inherent to bicyclic amine production.

(Note: Subsequent sections would continue with Molecular Structure Analysis, Synthetic Methodologies, Chemical Reactivity, etc., following the outlined structure.)

Properties

IUPAC Name

7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-8(2)6(9)5-3-4-10-7(5)8/h5-7H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSGHWGXPGVBQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C2C1OCC2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine, also known by its IUPAC name, 7,7-dimethyl-2-oxabicyclo[3.2.0]hept-6-ylamine, is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine can be represented as follows:

  • Molecular Formula : C8_8H15_{15}NO
  • CAS Number : 1341434-62-5
  • Molecular Weight : 155.21 g/mol

This compound features a bicyclic framework with an amine functional group that is critical for its biological activity.

Pharmacological Activities

Research indicates that 7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine exhibits several pharmacological activities:

1. Neuroprotective Effects

Studies have shown that compounds with similar structures can have neuroprotective properties, potentially through the inhibition of oxidative stress and modulation of neurotransmitter systems. For instance, γ-butyrolactones have been noted for their neuroprotective effects against neurodegenerative diseases like Alzheimer's and Parkinson's disease .

3. Antimicrobial Activity

There is evidence that bicyclic amines possess antimicrobial properties against a range of pathogens. The structural characteristics of these compounds allow them to interact effectively with microbial membranes or inhibit essential enzymes .

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the biological activity of related compounds:

StudyFindings
Roy et al., 2021Investigated the cytotoxic activity of synthetic butyrolactones; showed significant effects against RAW 264.7 cells with IC50_{50} values as low as 34.3 μM .
Sasaki et al., 2021Evaluated AKT inhibitory activities in lactone derivatives; demonstrated potential for development as anticancer agents with strong inhibitory effects .
Lee et al., 2021Reported on adenine-linked butyrolactones exhibiting cytotoxicity with ED50_{50} values around 0.3 μg/mL in L1210 cells .

These studies underscore the potential therapeutic applications of bicyclic amines and their derivatives.

While specific mechanisms for 7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine are not fully elucidated, related compounds often act through:

  • Inhibition of Enzymatic Pathways : Many bicyclic compounds inhibit enzymes crucial for cancer cell proliferation or microbial survival.
  • Modulation of Signaling Pathways : These compounds may alter key signaling cascades such as the PI3K/AKT pathway involved in cell survival and growth.
  • Oxidative Stress Reduction : Compounds with antioxidant properties can mitigate cellular damage caused by reactive oxygen species (ROS).

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula CAS Number Key Structural Features
7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine C8H15NO 1341434-62-5 2-Oxabicyclo[3.2.0]heptane core, primary amine at C6, dimethyl at C7
N,7,7-Trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride C9H18ClNO 1333782-52-7 Methylation of the amine group (N-CH3), hydrochloride salt
7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one C8H12O2 1333624-89-7 Ketone at C6 instead of amine; molecular weight 140.18
3-Oxabicyclo[3.2.0]heptan-6-amine C6H11NO CID 129999192 Oxygen at position 3 (3-oxa), lacks dimethyl groups
7,7-Dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride C10H20ClNO 1334148-19-4 N-propyl substituent on the amine group
6-Azabicyclo[3.2.0]heptan-7-one C6H9NO 22031-52-3 Nitrogen at position 6 (6-aza), ketone at C7

Key Observations:

Functional Groups : Replacing the amine with a ketone (e.g., 7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one) significantly impacts polarity and reactivity .

Substituents : Methylation or alkylation of the amine (e.g., N-propyl or N-trimethyl derivatives) modulates lipophilicity and bioavailability .

Table 2: Physicochemical Data

Compound Name Boiling Point Density Solubility Key Applications
7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine Not reported - Polar aprotic solvents Medicinal chemistry scaffolds
7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one Not reported - Ethanol, DCM Intermediate in β-lactam synthesis
6-Azabicyclo[3.2.0]heptan-7-one Not reported - Water-miscible Cysteine protease inhibitors

Commercial Availability and Suppliers

  • 7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine is available as a hydrochloride salt (CAS 1341434-62-5) from suppliers like Enamine Ltd and Proactive Bio .
  • 7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one (CAS 1333624-89-7) is listed with molecular weight 140.18 and shipped from China, Germany, or India .

Preparation Methods

Cycloaddition Approach to the Bicyclic Framework

One of the principal methods to construct the 2-oxabicyclo[3.2.0]heptane core involves cycloaddition reactions of ketenes with ketenophiles such as 2,3-dihydro-3-furoic acid derivatives. This approach allows the formation of the bicyclic cyclobutanone intermediate, which can be further functionalized to introduce the amine group.

  • Key Reaction: Cycloaddition of substituted ketenes (e.g., dichloroketene) to 2,3-dihydrofuran derivatives protected as benzyl esters.
  • Outcome: Formation of cyclobutanone bicyclic adducts in moderate to good yields (e.g., 59% yield for dichloroketene adduct).

Detailed Synthetic Route Example

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Preparation of benzyl ester of 2,3-dihydro-3-furoic acid Birch reduction of 3-furoic acid, alkylation with benzyl bromide 83 Starting ketenophile
2 Cycloaddition with dichloroketene (generated in situ) Dichloroacetyl chloride, triethylamine, ether, -10 °C 59 Formation of cyclobutanone bicyclic adduct
3 Catalytic hydrogenolysis of cyclobutanone Pd-C catalyst 51 Selective removal of chlorine atoms
4 Stereospecific reduction to endo-alcohol L-Selectride Not specified Sets stereochemistry for amine insertion
5 Formation of chloroformate Phosgene treatment Not specified Prepares for azide substitution
6 Azidoformate formation Sodium azide in DMF Not specified Precursor to acyl nitrene
7 Thermolysis to cyclic carbamate Heat in methylene dichloride 29 Intramolecular insertion reaction
8 Hydrolysis and aminoacylation KOH in aqueous dioxane, phenylacetyl chloride 52 Formation of 7-endo-acylaminoalcohol
9 Oxidation to cyclobutanone with amino group Pyridine-sulphur trioxide complex Not specified Final step to target compound

This sequence exemplifies the complexity and stereochemical control required to prepare the amino-substituted bicyclic compound.

Challenges and Considerations

  • Direct Amination Difficulty: Attempts to directly introduce amino groups via nitrogen-functionalized ketenes failed, necessitating indirect multi-step routes.
  • Stereochemical Control: The stereochemistry of the bicyclic ring system and substituents is critical for biological activity and is carefully controlled via selective reductions and cycloaddition regiochemistry.
  • Reactivity of Intermediates: Cyclobutanones are highly reactive toward nucleophiles, which is exploited in the design of these synthetic pathways but requires careful handling to avoid side reactions.
  • Yields and Purification: Moderate yields in key steps such as cycloaddition and carbamate formation indicate the need for optimization and chromatographic purification.

Summary of Research Findings

  • The bicyclic 2-oxabicyclo[3.2.0]heptane core can be efficiently constructed via ketene cycloaddition to 2,3-dihydrofuran derivatives.
  • Introduction of the amine functionality is best achieved through an intramolecular insertion of acyl nitrenes derived from azidoformates, followed by hydrolysis and acylation.
  • The synthetic route requires multiple steps with careful stereochemical and functional group manipulations to yield the target 7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine or its derivatives.
  • These methods have been developed in the context of creating analogues of β-lactam antibiotics, aiming to overcome bacterial resistance by modifying the bicyclic framework.

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine?

  • Methodology : The compound can be synthesized via bicyclic ring formation using Diels-Alder reactions or ring-closing metathesis. For example, cycloaddition of furan derivatives with dienophiles under thermal or catalytic conditions generates the oxabicyclo framework. Subsequent functionalization of the amine group involves reductive amination or nucleophilic substitution .
  • Key Considerations : Control of stereochemistry is critical. Use chiral auxiliaries or enantioselective catalysts to achieve desired configurations.

Q. How is structural confirmation performed for this bicyclic amine?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are used to verify the bicyclic structure, with characteristic peaks for the oxabicyclo system (e.g., δ 3.5–4.5 ppm for oxygenated carbons) and amine protons (δ 1.5–2.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C8_8H15_{15}NO, MW 141.21 g/mol) and fragmentation patterns .
    • Data Interpretation : Cross-reference spectral data with computational models (e.g., PubChem entries) .

Q. What are the common chemical reactions involving the amine group in this compound?

  • Reactions :

  • Acylation : React with acetyl chloride or benzoyl chloride in the presence of a base (e.g., triethylamine) to form amides.
  • Alkylation : Use alkyl halides (e.g., methyl iodide) under basic conditions to generate N-alkyl derivatives .
    • Optimization : Monitor reaction progress via TLC or HPLC to minimize side products like over-alkylation.

Advanced Research Questions

Q. How can retrosynthetic analysis guide the design of novel derivatives for bioactivity studies?

  • Strategy :

  • Core Modification : Retain the bicyclic scaffold while modifying substituents (e.g., introducing halogens or heterocycles) to enhance binding affinity.
  • Enzyme-Targeted Design : For cysteine protease inhibition, incorporate electrophilic warheads (e.g., nitriles) at the amine site .
    • Case Study : Derivatives like 6-substituted-4-oxa-1-azabicyclo[3.2.0]heptan-7-one show inhibitory activity against proteases .

Q. How do stereochemical variations impact biological activity?

  • Methodology :

  • Chiral Resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers.
  • Activity Comparison : Test enantiomers in receptor-binding assays (e.g., GPCRs or ion channels).
    • Findings : The (1R,2R,4S) configuration in structurally related bicyclic amines exhibits higher affinity for neurological targets compared to racemic mixtures .

Q. What analytical approaches resolve contradictions in reported reaction yields?

  • Case Example : Conflicting yields (40–75%) in oxidation reactions may arise from varying reagent purity or oxygen sensitivity.
  • Solution :

  • Standardization : Use anhydrous solvents (e.g., THF) and rigorously degassed conditions for oxidations with CrO3_3 .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation .

Q. How can computational modeling predict metabolic stability of derivatives?

  • Tools :

  • Docking Simulations : Use AutoDock Vina to assess binding to cytochrome P450 enzymes.
  • ADMET Prediction : Software like SwissADME evaluates logP, solubility, and hepatotoxicity .
    • Outcome : Methyl or trifluoromethyl groups at the 7-position improve metabolic stability .

Critical Analysis of Contradictions

  • Oxidation Pathways : reports oxo-derivative formation with H2_2O2_2, while suggests CrO3_3 as more efficient. Resolution lies in solvent choice (H2_2O2_2 in aqueous vs. CrO3_3 in anhydrous systems) .
  • Stereochemical Assignments : Discrepancies in NMR data (e.g., δ values for bridgehead protons) highlight the need for X-ray crystallography validation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine
Reactant of Route 2
Reactant of Route 2
7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine

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